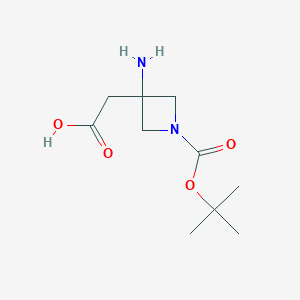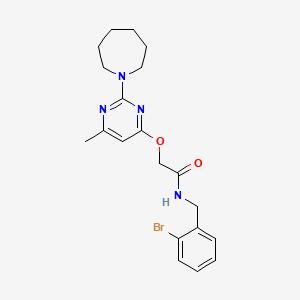![molecular formula C12H19N3 B2670179 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine CAS No. 1339422-40-0](/img/structure/B2670179.png)
1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a compound that has been studied for its potential use in the treatment of periodontitis . It is a derivative of the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine class . This compound has been found to inhibit Porphyromonas gingivalis Glutaminyl Cyclase (PgQC), a promising drug target for the treatment of periodontitis .
Synthesis Analysis
The synthesis of this compound involves condensing an appropriate 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine with an appropriate alkyl isocyanate, alkyl isothiocyanate, or substituted S-methyl thiourea . This process is usually carried out in a solvent such as ethanol, acetonitrile, or dioxane, typically under reflux for 4 to 12 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroimidazo[4,5-c]pyridine scaffold . This scaffold is crucial for the potency of the compound .Scientific Research Applications
Synthesis of Conformationally Constrained Inhibitors
The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been achieved through an intramolecular cyclization process. This methodology is applied to produce conformationally restricted farnesyltransferase inhibitor analogues, noted for their improved in vivo metabolic stability (Dinsmore et al., 2000).
Novel One-Pot Access to Pyridines and Quinolines
Research has demonstrated a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the compound's utility in efficiently generating cyclopentyl and cyclohexyl annealed pyridines. This process underscores the significance of 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives in pharmaceutical chemistry due to their broad applications (Yehia et al., 2002).
Green Chemistry Approaches
An efficient, metal-free procedure for synthesizing pyrido[1,2-a]benzimidazole from 2-aminopyridines and cyclohexanones has been described. This approach utilizes molecular oxygen as the green oxidant, demonstrating the compound's role in environmentally friendly chemical synthesis (Xie et al., 2016).
Development of Electrochromic Materials
A diamine containing a pyridine heterocyclic group and a pyrene substituent was synthesized for the preparation of poly(pyridine−imide). This material exhibits good thermal stability, a high dielectric constant, and strong fluorescent properties upon protonation with protic acid, suggesting its potential in electrochromic devices and other electronic applications (Liaw et al., 2007).
Insecticidal Activities
Tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and tested for their insecticidal activities against pea aphids, demonstrating the compound's utility in developing new agrochemicals. The study found that the presence of certain substituents, particularly fluoro groups, significantly enhances these activities (Zhang et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h9-10,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGDPOYQUVYLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)

![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)




![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)



![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2670119.png)